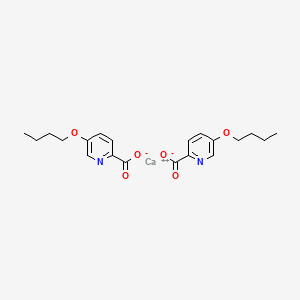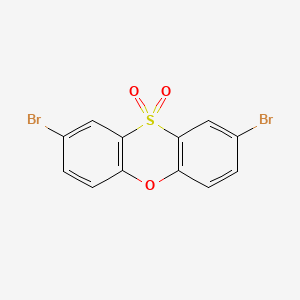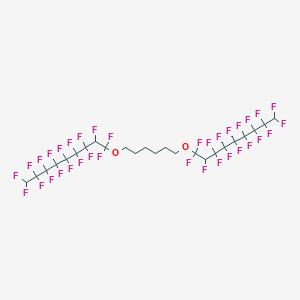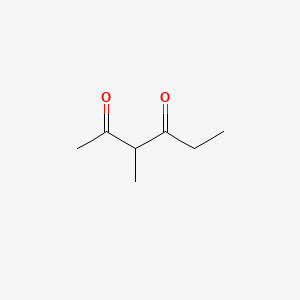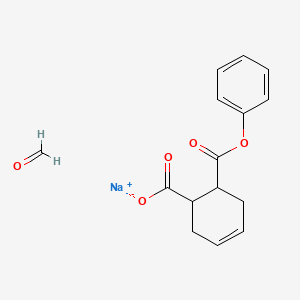
Sodium;formaldehyde;6-phenoxycarbonylcyclohex-3-ene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formaldehyde, polymer with phenol, rel-(1R,2S)-4-cyclohexene-1,2-dicarboxylate, sodium salt is a complex chemical compound that combines formaldehyde, phenol, and a specific stereoisomer of cyclohexene dicarboxylate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with phenol, rel-(1R,2S)-4-cyclohexene-1,2-dicarboxylate, sodium salt typically involves the polymerization of formaldehyde with phenol in the presence of a catalyst. The reaction conditions often include controlled temperatures and pH levels to ensure the desired polymer structure is achieved. The specific stereoisomer, rel-(1R,2S)-4-cyclohexene-1,2-dicarboxylate, is introduced through a stereoselective reaction, which may involve chiral catalysts or reagents to ensure the correct configuration .
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization reactors where formaldehyde and phenol are combined under controlled conditions. The process may include steps such as purification, drying, and packaging to ensure the final product meets industry standards. Advanced techniques like flow microreactor systems can be employed to enhance efficiency and sustainability .
化学反応の分析
Types of Reactions
Formaldehyde, polymer with phenol, rel-(1R,2S)-4-cyclohexene-1,2-dicarboxylate, sodium salt can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the polymer’s structure, potentially altering its physical and chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenolic compounds, while substitution reactions can produce a wide range of functionalized polymers .
科学的研究の応用
Formaldehyde, polymer with phenol, rel-(1R,2S)-4-cyclohexene-1,2-dicarboxylate, sodium salt has numerous scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound’s unique structure makes it useful in studying biological interactions and pathways.
作用機序
The mechanism of action of formaldehyde, polymer with phenol, rel-(1R,2S)-4-cyclohexene-1,2-dicarboxylate, sodium salt involves its interaction with various molecular targets and pathways. The phenolic groups in the polymer can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The stereochemistry of the cyclohexene dicarboxylate moiety may also play a role in its biological effects, influencing how the compound interacts with cellular components .
類似化合物との比較
Similar Compounds
Formaldehyde, polymer with phenol: This compound lacks the specific stereoisomer of cyclohexene dicarboxylate, making it less specialized.
Phenol-formaldehyde resins: These are widely used in industry but do not have the same stereochemical complexity.
Cyclohexene dicarboxylate derivatives: These compounds may share some structural similarities but differ in their polymerization and functional properties.
Uniqueness
Formaldehyde, polymer with phenol, rel-(1R,2S)-4-cyclohexene-1,2-dicarboxylate, sodium salt stands out due to its unique combination of formaldehyde, phenol, and a specific stereoisomer of cyclohexene dicarboxylate. This combination imparts distinct physical, chemical, and biological properties, making it valuable for specialized applications in various fields .
特性
CAS番号 |
182073-88-7 |
|---|---|
分子式 |
C15H15NaO5 |
分子量 |
298.27 g/mol |
IUPAC名 |
sodium;formaldehyde;6-phenoxycarbonylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C14H14O4.CH2O.Na/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10;1-2;/h1-7,11-12H,8-9H2,(H,15,16);1H2;/q;;+1/p-1 |
InChIキー |
IFPPHLOWONSEJA-UHFFFAOYSA-M |
正規SMILES |
C=O.C1C=CCC(C1C(=O)[O-])C(=O)OC2=CC=CC=C2.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


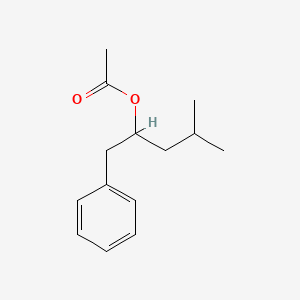
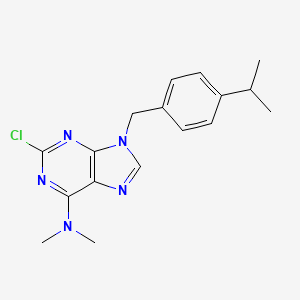

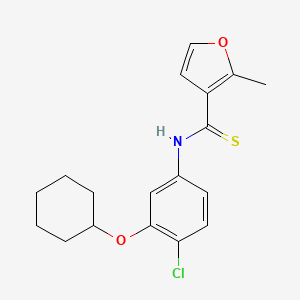

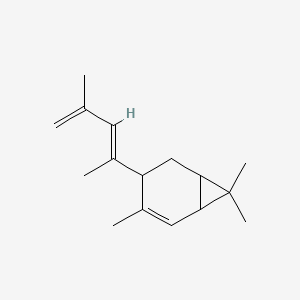
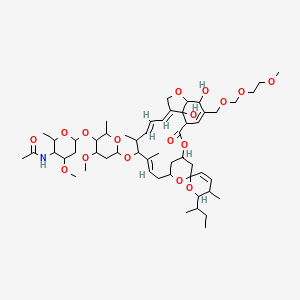
![N-(5,11-Dihydro-5-methyl-10h-dibenz[b,f]azepin-10-ylidene)methylamine](/img/structure/B12686734.png)
